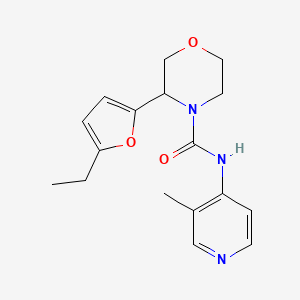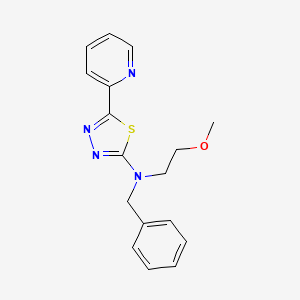![molecular formula C9H9NOS2 B7664162 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole](/img/structure/B7664162.png)
2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the thiazole family and has a unique structure that makes it an interesting target for synthesis and investigation. In
作用机制
The mechanism of action of 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole is not fully understood. However, studies have suggested that it exerts its anticancer and antimicrobial effects by inhibiting various enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. Additionally, it exhibits significant antimicrobial activity against a wide range of microorganisms. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, it exhibits significant activity against cancer cells and microorganisms, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its moderate yield during synthesis, which can make it difficult to obtain large quantities of the compound for further investigation.
未来方向
There are several future directions for research on 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole. One of the directions is to investigate the mechanism of action of this compound in more detail to fully understand its anticancer and antimicrobial effects. Additionally, further studies are required to investigate the potential of this compound as a lead compound for the development of new drugs. Furthermore, the synthesis of analogs of this compound can be explored to improve its activity and selectivity. Finally, the potential of this compound as a bioactive molecule in various fields of research such as agriculture and environmental science can also be explored.
合成方法
The synthesis of 2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylfuran-3-thiol with 2-bromoacetaldehyde diethyl acetal in the presence of a base such as sodium ethoxide. This reaction yields the desired product with a moderate yield. Another method involves the reaction of 2-methylfuran-3-thiol with 2-bromoacetaldehyde in the presence of a base such as potassium carbonate. This method yields the product with a higher yield compared to the first method. Additionally, other methods such as the reaction of 2-methylfuran-3-thiol with thiosemicarbazide in the presence of a base have been reported.
科学研究应用
2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits significant activity against a wide range of microorganisms including bacteria, fungi, and viruses.
属性
IUPAC Name |
2-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-7-8(2-4-11-7)13-6-9-10-3-5-12-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUJFCWIEATAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one](/img/structure/B7664090.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
![2-(2-methylfuran-3-yl)sulfanyl-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7664109.png)
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7664113.png)
![N-[2-(3-methylmorpholin-4-yl)propyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664120.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7664126.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7664141.png)

![2-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7664157.png)

![4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7664180.png)
